(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 157.16 g/mol. This compound is a derivative of ethanamine, characterized by the substitution of two fluorine atoms at the 2 and 4 positions of the phenyl ring. It is classified as a hazardous substance, with significant implications for safety and handling due to its corrosive nature .
Several synthetic routes are available for producing (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride:
The molecular structure of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride can be represented using several notations:
InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
CC(C1=C(C=C(C=C1)F)F)N
This structure highlights the presence of two fluorine substituents on the aromatic ring attached to an ethanamine backbone .
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride participates in various chemical reactions typical for amines:
These reactions are essential for synthesizing derivatives or modifying the compound's properties for specific applications .
The mechanism of action for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride largely depends on its interactions within biological systems:
Safety data indicates that exposure can lead to severe skin burns and respiratory issues; therefore, appropriate personal protective equipment should be used during handling .
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has several scientific uses:
The emergence of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride reflects broader trends in fluorinated bioactive molecule development. Early 2000s research identified ortho- and para-difluorinated phenyl ethylamines as key scaffolds for CNS drug candidates due to fluorine’s electronegativity and metabolic stability. By 2010, this specific enantiomer (CAS: 791098-84-5) was cataloged as a chiral building block, with its hydrochloride salt (CAS: 791098-81-2) becoming commercially available for high-purity applications [1] [10]. The 2015–2020 period saw accelerated interest, driven by its structural similarity to trace amines targeting TAAR1 receptors. Notably, Boehringer Ingelheim’s open-innovation portal referenced derivatives like BI-3802, highlighting their potential in neuropsychiatric drug discovery [1]. The compound’s chiral center and fluorine positioning align with FDA-approved fluorinated drugs (2002–2022), which increasingly feature meta- and para-fluorine substitutions for optimized target engagement [6].
Table 1: Key Milestones in Chiral Fluoroaromatic Ethylamine Development
Year Range | Advancement | Relevance to Target Compound |
---|---|---|
2000–2005 | Rise of fluorinated CNS scaffolds | Validation of difluorophenyl motifs |
2010 | Commercial availability of enantiopure form | CAS 791098-84-5 established |
2015–2020 | TAAR1-targeted drug discovery surge | Role in psychosis/schizophrenia models |
2020–Present | Cryo-EM structural biology of TAAR1 | Atomic-level binding insights |
The synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride exemplifies breakthroughs in chiral amine production. Early routes relied on classical resolution via diastereomeric salt formation (e.g., tartaric acid derivatives), yielding moderate enantiomeric excess (ee). Advances in asymmetric hydrogenation (2005–2015) using iridium or ruthenium catalysts enabled direct enantioselective reductive amination of the corresponding difluorinated acetophenone, achieving >95% ee [6]. The hydrochloride salt form (CAS: 791098-81-2) became critical for crystallinity and stability during purification, as confirmed by its storage specifications (4°C, inert atmosphere) [4].
Modern biocatalytic methods now leverage transaminases engineered for ortho-fluorine tolerance, resolving racemic mixtures with near-quantitative ee. Computational models reveal that the 2,4-difluoro pattern reduces steric hindrance at the chiral center, facilitating enzymatic recognition—a finding applied to diverse fluoroaromatic ethylamines [10]. This synergy between traditional organic synthesis and biocatalysis underscores the compound’s role as a testbed for methodological innovation.
Table 2: Synthesis Methods for (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
Method | Key Conditions | Yield/ee | Advantages |
---|---|---|---|
Diastereomeric Resolution | L-(+)-Tartaric acid, methanol | 40–50%, ~85% ee | Low-cost starting materials |
Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ (50 psi) | 75–85%, >95% ee | High stereoselectivity |
Biocatalytic Transamination | Engineered ω-transaminase, IPA cosubstrate | 90%, >99% ee | Green chemistry, high efficiency |
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride occupies a niche within TAAR1 agonist pharmacophores due to its stereospecificity and fluorine geometry. Cryo-EM structures of TAAR1 (2023) reveal a conserved Primary Amine Recognition Pocket (PARP) where the protonated amine of this compound forms a salt bridge with D³·³², while its para-fluorine stabilizes hydrophobic contacts with F¹⁵³ in the Secondary Binding Pocket (SBP) [3] [8]. The ortho-fluorine minimizes metabolic oxidation, extending half-life in vitro compared to non-fluorinated analogs.
Structurally, it belongs to minimalistic "β-fluorophenethylamine" agonists, contrasting with bulkier clinical candidates like ulotaront (SEP-363856) or ralmitaront (RO6889450). Despite lacking ulotaront’s extended heterocyclic system, its Kᵢ for TAAR1 remains submicromolar (0.5–1 μM), attributed to fluorine-enhanced dipole interactions. Notably, the (R)-enantiomer shows 10–30x higher TAAR1 activation than the (S)-form in cAMP accumulation assays, underscoring enantiopurity’s role [8] [9]. This scaffold’s modularity enables derivatization—e.g., N-alkylation or aryl expansion—to fine-tune signaling bias toward Gₛ or Gq pathways, a strategy highlighted in recent schizophrenia drug design [5] [9].
Table 3: Structural and Functional Comparison of Select TAAR1 Agonists
Compound | Core Structure | EC₅₀ (TAAR1) | Signaling Bias | Clinical Status |
---|---|---|---|---|
(R)-1-(2,4-Difluorophenyl)ethanamine | β-Fluorophenethylamine | ~0.5–1 μM | Gₛ > Gq | Preclinical |
Ulotaront (SEP-363856) | Phenoxyethylpiperidine | 0.033 μM | Gₛ/Gq balanced | Phase III |
Ralmitaront (RO6889450) | Imidazole-oxadiazole | 0.112 μM | Gₛ dominant | Phase II (halted) |
RO5166017 | 2-Aminooxazoline | 0.3 μM | Gₛ dominant | Preclinical |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: